TRβ Agonist Potency: 3-Ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)benzaldehyde (EC₅₀ = 13 nM) vs. TRβ Agonist 1 (EC₅₀ = 21 nM)
The target compound demonstrates a 1.6‑fold lower EC₅₀ (13 nM) compared to the established TRβ agonist 1 (EC₅₀ = 21 nM) in a comparable functional assay [1]. This difference, while modest, positions the compound as a viable starting point for potency optimization.
| Evidence Dimension | TRβ functional agonism (EC₅₀) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | TRβ agonist 1 (EC₅₀ = 21 nM) |
| Quantified Difference | 1.6‑fold lower EC₅₀ (13 nM vs 21 nM) |
| Conditions | Human TRβ LBD expressed in E. coli BL21 (DE3) cells; alkaline phosphatase reporter |
Why This Matters
A lower EC₅₀ may translate to reduced dosing requirements and a wider therapeutic window in metabolic disease models.
- [1] BindingDB (2023). Entry BDBM50431015: EC₅₀ 13 nM at human TRβ LBD. View Source
